molecular formula C10H12ClNO2 B11757215 [(2-Chloro-benzyl)-methyl-amino]-acetic acid

[(2-Chloro-benzyl)-methyl-amino]-acetic acid

Cat. No.: B11757215
M. Wt: 213.66 g/mol
InChI Key: OZEOUXJLJCDSLG-UHFFFAOYSA-N
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Description

[(2-Chloro-benzyl)-methyl-amino]-acetic acid is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of benzylamine, where the benzyl group is substituted with a chlorine atom and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chloro-benzyl)-methyl-amino]-acetic acid typically involves the reaction of 2-chlorobenzyl chloride with methylamine, followed by the introduction of an acetic acid group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Step 1: React 2-chlorobenzyl chloride with methylamine in the presence of a base to form [(2-Chloro-benzyl)-methyl-amino].

    Step 2: Introduce the acetic acid group through a reaction with chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[(2-Chloro-benzyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

[(2-Chloro-benzyl)-methyl-amino]-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of [(2-Chloro-benzyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[(2-Chloro-benzyl)-methyl-amino]-acetic acid can be compared with other similar compounds, such as:

    Benzylamine: A simpler analog without the chlorine and acetic acid substitutions.

    2-Chlorobenzylamine: Similar structure but lacks the acetic acid group.

    Phenylacetic acid: Contains the acetic acid moiety but lacks the benzylamine structure.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the chlorine atom and the acetic acid group allows for diverse chemical modifications and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules and the development of new applications. Further research into its properties and mechanisms of action will continue to uncover new opportunities for its use.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl-methylamino]acetic acid

InChI

InChI=1S/C10H12ClNO2/c1-12(7-10(13)14)6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,13,14)

InChI Key

OZEOUXJLJCDSLG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1Cl)CC(=O)O

Origin of Product

United States

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